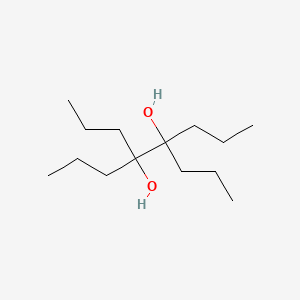

4,5-Dipropyloctane-4,5-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

86954-78-1 |

|---|---|

Molecular Formula |

C14H30O2 |

Molecular Weight |

230.39 g/mol |

IUPAC Name |

4,5-dipropyloctane-4,5-diol |

InChI |

InChI=1S/C14H30O2/c1-5-9-13(15,10-6-2)14(16,11-7-3)12-8-4/h15-16H,5-12H2,1-4H3 |

InChI Key |

JCWWGQQDZHKYOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C(CCC)(CCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 4,5-Dipropyloctane-4,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 4,5-dipropyloctane-4,5-diol. Due to the limited availability of specific experimental data for this compound, this guide presents known properties and supplements with data from the analogous and well-studied vicinal diol, 2,3-dimethylbutane-2,3-diol (pinacol), to provide a thorough understanding of its expected chemical behavior. This document includes a summary of physicochemical properties, a discussion on its molecular structure and bonding, and generalized experimental protocols for the synthesis and characterization of similar vicinal diols.

Introduction

This compound is a vicinal diol, a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms. Its structure consists of an eight-carbon octane backbone with propyl groups and hydroxyl groups attached to the fourth and fifth carbon atoms. Vicinal diols are valuable intermediates in organic synthesis and have applications in materials science and pharmaceuticals. Understanding the chemical structure and bonding of this compound is crucial for predicting its reactivity and potential applications.

Physicochemical Properties

Quantitative data for this compound is sparse in the available literature. The following table summarizes the known and predicted properties. For context, the experimental values for the analogous compound, 2,3-dimethylbutane-2,3-diol (pinacol), are also provided.

| Property | This compound | 2,3-Dimethylbutane-2,3-diol (Pinacol) |

| Molecular Formula | C₁₄H₃₀O₂ | C₆H₁₄O₂ |

| Molecular Weight | 230.39 g/mol | 118.17 g/mol [1] |

| CAS Number | 86954-78-1 | 76-09-5[1] |

| Melting Point | 68 °C | 40-43 °C |

| Boiling Point | 260 °C | 171-172 °C |

| Density | 0.904 ± 0.06 g/cm³ (Predicted) | 0.967 g/cm³ |

| Solubility | Soluble in organic solvents; limited data on water solubility. | Soluble in water, alcohol, and ether. |

Molecular Structure and Bonding

The molecular structure of this compound features a central carbon-carbon bond (C4-C5) to which the two hydroxyl groups are attached. The surrounding alkyl groups (propyl and the remaining portions of the octane chain) create a sterically hindered environment around the diol functionality.

Chemical Bonding and Geometry

The carbon atoms in the octane backbone are sp³ hybridized, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[2][3][4] The C-C single bond lengths are typically around 1.54 Å, and the C-H bond lengths are approximately 1.09 Å.[2][5][6] The oxygen atoms of the hydroxyl groups are also sp³ hybridized, leading to a bent geometry for the C-O-H group with a bond angle of approximately 104.5°.[7]

A noteworthy feature of vicinal diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which can influence the molecule's conformation and reactivity. Recent studies on vicinal diols have also revealed that the C-O bond length of the intramolecular hydrogen-bond donor can be shorter than that of the acceptor, a subtle but significant structural characteristic.[8]

Table of Typical Bond Lengths and Angles:

| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |

| C-C (alkane) | 1.54[2][5] | C-C-C | ~109.5[3][4] |

| C-H (alkane) | 1.09[2][6] | H-C-H | ~109.5[4] |

| C-O (alcohol) | 1.42[9] | C-O-H | ~104.5[7] |

| O-H (alcohol) | 0.96[7] |

Stereochemistry

The 4th and 5th carbon atoms of this compound are stereocenters. Therefore, the molecule can exist as different stereoisomers (RR, SS, and meso forms). The specific stereochemistry will depend on the synthetic route used for its preparation.

Experimental Protocols

Synthesis of a Vicinal Diol: Pinacol Coupling Reaction

This method involves the reductive coupling of a ketone in the presence of a metal, typically magnesium amalgam.

Materials:

-

Acetone

-

Magnesium turnings

-

Mercury(II) chloride

-

Benzene (or another suitable solvent)

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Activate the magnesium turnings by briefly treating them with a small amount of mercury(II) chloride in the reaction flask.

-

Add a solution of acetone in benzene to the activated magnesium.

-

The reaction is typically initiated by gentle heating and then proceeds exothermically. Maintain the reaction under reflux until the magnesium is consumed.

-

After the reaction is complete, hydrolyze the magnesium pinacolate intermediate by the slow addition of dilute sulfuric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and then a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

Purify the resulting crude pinacol by recrystallization or distillation.

Characterization Techniques

The structure and purity of the synthesized diol would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the different types of protons in the molecule. The hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons on the carbon atoms adjacent to the hydroxyl groups would appear at a downfield-shifted position compared to other alkyl protons.

-

¹³C NMR: Would show distinct signals for each unique carbon atom. The carbons bearing the hydroxyl groups would be significantly deshielded and appear at a downfield chemical shift.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and the C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage of the C-C bond between the two hydroxyl-bearing carbons.

Mandatory Visualizations

References

- 1. Pinacol | C6H14O2 | CID 6425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. siue.edu [siue.edu]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carbon–hydrogen bond - Wikipedia [en.wikipedia.org]

- 7. Bond lenght and bond angle of alcohol phenol ether | Filo [askfilo.com]

- 8. Unlocking a new hydrogen-bonding marker: C-O bond shortening in vicinal diols revealed by rotational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CK12-Foundation [flexbooks.ck12.org]

Spectroscopic Analysis of 4,5-Dipropyloctane-4,5-diol: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,5-Dipropyloctane-4,5-diol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected analytical signatures of this tertiary diol. The document includes predicted data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The structure of this compound is symmetrical, which simplifies the expected NMR spectra by reducing the number of unique signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, we anticipate a reduced number of signals in both ¹H and ¹³C NMR spectra.[1]

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~ 0.92 | 12H | Triplet (t) | -CH₃ (Terminal methyls of octane and propyl chains) |

| ~ 1.3 - 1.6 | 16H | Multiplet (m) | -CH₂- (All methylene groups) |

| ~ 2.15 | 2H | Singlet (s, broad) | -OH (Alcohol protons) |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by solvent, concentration, and temperature.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Proton Decoupled)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14.1 | -CH₃ (Terminal methyls) |

| ~ 17.5 | Propyl -CH₂CH₃ |

| ~ 23.2 | Octane -CH₂CH₃ |

| ~ 35.8 | Octane -CH₂C(OH)- |

| ~ 40.1 | Propyl -CH₂C(OH)- |

| ~ 78.5 | -C(OH)- (Tertiary alcohol carbon) |

Note: Chemical shifts for alkanes and alcohols typically fall within these ranges.[4][5][6][7] The quaternary carbon attached to the hydroxyl group is expected to be the most downfield signal in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for a diol is characterized by the presence of hydroxyl and alkane C-H and C-O bonds.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (Hydrogen-bonded alcohol) |

| 2960 - 2850 | Strong | C-H stretch (Alkane sp³ C-H) |

| 1465 | Medium | C-H bend (CH₂ scissoring) |

| 1375 | Medium | C-H bend (CH₃ symmetric bending) |

| 1210 - 1100 | Strong | C-O stretch (Tertiary alcohol) |

Note: The broadness of the O-H stretch is a classic indicator of hydrogen bonding.[8][9][10] The C-O stretch for tertiary alcohols typically appears in the 1210-1100 cm⁻¹ range.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[13][14]

Table 4: Predicted Mass Spectrometry Data for this compound (Ionization Method: Electron Ionization, EI)

| m/z (Mass/Charge Ratio) | Proposed Fragment | Notes |

| 230 | [C₁₄H₃₀O₂]⁺ | Molecular Ion (M⁺). Likely to be weak or absent for a tertiary alcohol.[15] |

| 212 | [M - H₂O]⁺ | Loss of a water molecule, a common fragmentation for alcohols.[3] |

| 187 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 115 | [C₇H₁₅O]⁺ | Alpha-cleavage at the C4-C5 bond, splitting the molecule. Expected to be a major fragment. |

Note: The most significant fragmentation for alcohols is often alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom.[3][16] The loss of the largest alkyl group is typically favored.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[17] An internal standard such as tetramethylsilane (TMS) is often added for chemical shift calibration.[17]

-

Transfer : Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles are present, filter the solution before transfer.[17]

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or probe. The instrument is typically a 300-600 MHz spectrometer.

-

Data Acquisition :

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

"Shim" the magnetic field to optimize its homogeneity across the sample.

-

Acquire the spectrum. For ¹H NMR, this may involve 8-16 scans. For the less sensitive ¹³C nucleus, several hundred to thousands of scans may be required.[18]

-

-

Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal (0 ppm). Integrate the signals for ¹H NMR.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR Method) : The Attenuated Total Reflectance (ATR) method is common for liquids as it requires minimal sample preparation.[19]

-

Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Data Acquisition :

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

Mass Spectrometry Protocol (EI)

-

Sample Introduction : Introduce a small amount of the volatile sample into the ion source, often via a Gas Chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized by heating under vacuum.[22][23]

-

Ionization : In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[23][24] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.[14]

-

Mass Analysis : The resulting ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[22]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.[22]

-

Data Processing : The instrument's software plots the relative ion abundance against the m/z ratio to generate the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 24. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Technical Guide: Solubility of 4,5-Dipropyloctane-4,5-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dipropyloctane-4,5-diol and a detailed experimental protocol for its quantitative determination in various organic solvents. Given the limited availability of public data on the solubility of this specific long-chain diol, this document focuses on equipping researchers with the methodology to generate reliable solubility data in-house.

Introduction to this compound and its Solubility

This compound (CAS No: 86954-78-1, Molecular Formula: C14H30O2) is a long-chain aliphatic diol. Its structure, featuring a 14-carbon backbone with two hydroxyl groups at the C4 and C5 positions, suggests a predominantly non-polar character with localized polar regions due to the hydroxyl groups. This amphiphilic nature dictates its solubility profile, making it generally soluble in organic solvents while having limited solubility in water.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property in drug development. It influences a wide range of processes, including:

-

Formulation Development: The choice of solvents and excipients for liquid formulations is directly dependent on the API's solubility.

-

Purification: Crystallization and chromatographic purification methods rely on differential solubility in various solvent systems.

-

Bioavailability: For a drug to be absorbed, it must first dissolve in physiological fluids.

-

Process Chemistry: The efficiency of chemical reactions and work-up procedures is often tied to the solubility of reactants, intermediates, and products.

Due to the absence of publicly available quantitative solubility data for this compound, the following sections provide a robust experimental protocol for its determination.

Estimated Solubility Profile

While specific quantitative data is unavailable, a qualitative estimation of solubility can be inferred from the structure of this compound. The long alkyl chains contribute to favorable interactions with non-polar solvents, while the two hydroxyl groups can engage in hydrogen bonding with polar protic and aprotic solvents.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Estimated Solubility | Rationale |

| Non-polar | Hexane, Heptane, Toluene | High | "Like dissolves like"; the long alkyl chains will interact favorably with non-polar solvent molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The hydroxyl groups can interact with the polar functional groups of the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups can act as both hydrogen bond donors and acceptors with protic solvents. |

| Aqueous | Water | Low | The large non-polar carbon backbone will limit solubility in water despite the presence of hydroxyl groups. |

Note: This table presents an estimation based on chemical principles. Experimental verification is required for quantitative assessment.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

3.1. Materials and Equipment

-

This compound (solid, purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index Detector) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Preparation of Samples:

-

Add an excess amount of solid this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting point could be to add approximately 50 mg of the compound.

-

To each vial, add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove all undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC or GC).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

3.4. Data Presentation

The experimentally determined solubility data should be presented in a clear and structured format.

Table 2: Quantitative Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | [Experimental Value] | [Calculated Value] |

| e.g., Ethanol | [Experimental Value] | [Calculated Value] |

| e.g., DMSO | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and decision points in a typical solubility screening process.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility of this compound in various organic solvents. By following the detailed shake-flask protocol, researchers and drug development professionals can generate the critical data needed to advance their projects. The provided workflow diagrams and data presentation templates are intended to facilitate a systematic and well-documented approach to solubility assessment.

References

An In-depth Technical Guide on the Stereochemistry and Isomers of 4,5-Dipropyloctane-4,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and analysis of the stereoisomers of 4,5-dipropyloctane-4,5-diol. Given the specific substitution pattern of this vicinal diol, it presents an interesting case study in stereoisomerism, involving both chiral and meso compounds. This document outlines the theoretical stereochemical possibilities, proposes synthetic strategies, provides detailed experimental protocols for their synthesis and separation, and suggests methods for their characterization.

Stereochemical Analysis of this compound

This compound possesses two stereocenters at the C4 and C5 positions. The substituents on these two carbons are identical (a propyl group, a hydroxyl group, and a butyl group, considering the remainder of the carbon chain). This symmetry has important implications for the total number of possible stereoisomers.

The maximum number of stereoisomers can be calculated using the 2^n rule, where n is the number of stereocenters. For this compound, n=2, so a maximum of 2^2 = 4 stereoisomers are possible. These consist of a pair of enantiomers and a meso compound.

-

(4R, 5R)-4,5-Dipropyloctane-4,5-diol and (4S, 5S)-4,5-Dipropyloctane-4,5-diol are a pair of enantiomers. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

-

(4R, 5S)-4,5-Dipropyloctane-4,5-diol is a meso compound. Despite having two stereocenters, the molecule as a whole is achiral due to an internal plane of symmetry. Therefore, it is optically inactive. The (4S, 5R) configuration represents the same meso compound.

Caption: Relationship between the stereoisomers of this compound.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be achieved through the dihydroxylation of the corresponding alkene, (E)- or (Z)-4,5-dipropyloct-4-ene. The stereochemical outcome of the reaction is dependent on the geometry of the starting alkene and the choice of dihydroxylation reagent.

-

Syn-dihydroxylation of (E)-4,5-dipropyloct-4-ene would yield the meso-4,5-dipropyloctane-4,5-diol.

-

Anti-dihydroxylation of (E)-4,5-dipropyloct-4-ene would produce the racemic mixture of (4R, 5R)- and (4S, 5S)-4,5-dipropyloctane-4,5-diol.

-

Syn-dihydroxylation of (Z)-4,5-dipropyloct-4-ene would produce the racemic mixture of (4R, 5R)- and (4S, 5S)-4,5-dipropyloctane-4,5-diol.

-

Anti-dihydroxylation of (Z)-4,5-dipropyloct-4-ene would yield the meso-4,5-dipropyloctane-4,5-diol.

Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be employed to selectively synthesize one of the enantiomers from the (Z)-alkene.

Hypothetical Quantitative Data

The following table summarizes hypothetical physical and analytical data for the stereoisomers of this compound for illustrative purposes.

| Stereoisomer | Melting Point (°C) | Boiling Point (°C) at 1 atm | Specific Rotation [α]D (c=1, CHCl3) | HPLC Retention Time (min) |

| (4R, 5R)-4,5-Dipropyloctane-4,5-diol | 78-80 | 285-288 | +25.5° | 12.4 |

| (4S, 5S)-4,5-Dipropyloctane-4,5-diol | 78-80 | 285-288 | -25.5° | 14.8 |

| Racemic (4R, 5R)/(4S, 5S)-4,5-Dipropyloctane-4,5-diol | 85-88 | 285-288 | 0° | 12.4, 14.8 |

| Meso-(4R, 5S)-4,5-Dipropyloctane-4,5-diol | 92-94 | 290-293 | 0° | 10.2 |

Experimental Protocols

Synthesis of Racemic (4R, 5R)- and (4S, 5S)-4,5-Dipropyloctane-4,5-diol via Syn-dihydroxylation of (Z)-4,5-dipropyloct-4-ene

This protocol describes a standard procedure for the syn-dihydroxylation of an alkene using osmium tetroxide and a stoichiometric co-oxidant.

Materials:

-

(Z)-4,5-dipropyloct-4-ene

-

Osmium tetroxide (OsO4) solution (e.g., 2.5 wt. % in 2-methyl-2-propanol)

-

N-methylmorpholine N-oxide (NMO)

-

Acetone

-

Water

-

Sodium sulfite

-

Magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolve (Z)-4,5-dipropyloct-4-ene (1 equivalent) in a mixture of acetone and water (10:1 v/v).

-

Add NMO (1.2 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the osmium tetroxide solution (0.02 equivalents) dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the racemic diol.

Chiral Resolution of Enantiomers by Preparative HPLC

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

-

UV detector

Mobile Phase:

-

A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.

Procedure:

-

Dissolve the racemic mixture of (4R, 5R)- and (4S, 5S)-4,5-dipropyloctane-4,5-diol in a minimal amount of the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Monitor the elution profile using the UV detector.

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.

-

Analyze the enantiomeric purity of each fraction by analytical chiral HPLC.

Caption: Experimental workflow for the synthesis and analysis of this compound isomers.

An In-depth Technical Guide to 4,5-Dipropyloctane-4,5-diol (CAS Number: 86954-78-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes only. It is not for therapeutic or veterinary use. A comprehensive risk assessment should be conducted before handling this chemical.

Introduction

4,5-Dipropyloctane-4,5-diol, identified by the CAS number 86954-78-1, is a diol compound with the molecular formula C14H30O2.[1][2] Its structure features a central octane backbone with two hydroxyl groups and two propyl groups attached to the fourth and fifth carbon atoms. This chemical is primarily utilized in organic synthesis and materials science as an intermediate or building block for more complex molecules.[1] While its direct biological applications are not extensively documented in publicly available literature, its diol functionality suggests potential for investigation in various scientific fields, including pharmaceuticals for drug formulation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C14H30O2 | [1][2] |

| Molecular Weight | 230.39 g/mol | [1][2] |

| Appearance | Clear liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis

The primary method for the synthesis of this compound involves the reduction of a corresponding ketone or aldehyde precursor.[1]

Experimental Protocol: Reduction of 4,5-Octanedione

A common precursor for the synthesis is 4,5-octanedione. The reduction of the ketone groups to hydroxyl groups can be achieved using a suitable reducing agent.

Materials:

-

4,5-Octanedione

-

Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Apparatus for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 4,5-octanedione in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period to ensure complete reaction.

-

Cool the reaction mixture and quench it by the slow addition of water or a dilute acid.

-

Perform a liquid-liquid extraction to isolate the product.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product using techniques such as distillation or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the best yield and purity.

Chemical Reactivity and Mechanism of Action

As a diol, this compound exhibits reactivity typical of alcohols. The two hydroxyl groups can participate in various chemical reactions, including:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Oxidation: Conversion to the corresponding diketone (4,5-octanedione) using oxidizing agents.

-

Etherification: Formation of ethers through dehydration or reaction with alkyl halides.

The mechanism of action in a chemical context is primarily as a nucleophile, where the lone pairs of electrons on the oxygen atoms of the hydroxyl groups can attack electrophilic centers.[1]

Safety and Toxicological Information

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Without specific toxicological studies, it is not possible to provide quantitative data on acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or any specific signaling pathway interactions of this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows related to its biological effects is not possible at this time. Further research is required to explore the potential biological and pharmacological properties of this compound.

Logical Relationships in Synthesis

The synthesis of this compound from its precursor, 4,5-octanedione, can be represented by a simple logical workflow.

Caption: A simplified workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dipropyloctane-4,5-diol

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 4,5-dipropyloctane-4,5-diol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and logical workflows.

Introduction

This compound is a vicinal diol with the chemical formula C14H30O2. Its structure, characterized by a 14-carbon backbone with hydroxyl groups at the C4 and C5 positions, each bearing a propyl group, makes it a molecule of interest in synthetic organic chemistry. While not extensively studied for specific biological activities, its potential applications lie in its use as a building block for more complex molecules and as a specialty chemical in materials science. This guide will delve into the historical and modern synthetic routes to this compound, providing detailed procedural information.

Historical Context and Discovery

The synthesis of vicinal diols, also known as glycols, has been a fundamental pursuit in organic chemistry for over a century. The earliest methods for the preparation of such compounds often involved the reduction of dicarbonyl compounds. An early protocol for the synthesis of diols, developed by Kurtz in 1872, utilized a zinc-acetic acid reduction of a diketone precursor. This precursor was typically synthesized through a Grignard reaction. While groundbreaking for its time, this method was often hampered by low yields and challenging purification processes.

A significant advancement in the synthesis of diols came with the introduction of metal hydride reducing agents. A notable improvement was the Birkhofer protocol in 1993, which employed sodium borohydride for the reduction of the corresponding diketone, 4,5-dipropyloctane-4,5-dione. This method offered higher yields and purity.

Another classical and direct approach to symmetrical 1,2-diols is the pinacol coupling reaction, first discovered by Wilhelm Rudolph Fittig in 1859.[1] This reaction involves the reductive coupling of two ketone or aldehyde molecules to form a vicinal diol. For the synthesis of this compound, the pinacol coupling of heptan-4-one presents a direct and atom-economical route.

Synthetic Methodologies

Two primary synthetic routes to this compound are detailed below: the pinacol coupling of heptan-4-one and the reduction of 4,5-dipropyloctane-4,5-dione.

Pinacol Coupling of Heptan-4-one

The pinacol coupling reaction provides a direct method for the synthesis of symmetrical 1,2-diols from ketones. In this case, two molecules of heptan-4-one are reductively coupled to form this compound.

Experimental Protocol:

Materials:

-

Heptan-4-one

-

Magnesium turnings

-

Mercuric chloride (catalyst)

-

Anhydrous benzene or toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place magnesium turnings. The magnesium is activated by stirring with a catalytic amount of mercuric chloride in anhydrous benzene or toluene under a nitrogen atmosphere for 30 minutes.

-

Reaction Initiation: A solution of heptan-4-one in anhydrous benzene or toluene is added dropwise to the activated magnesium suspension. The reaction mixture is then gently heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone. The reaction is typically refluxed for several hours to ensure completion.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is stirred for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or column chromatography.

Logical Workflow for Pinacol Coupling of Heptan-4-one:

Caption: Synthetic workflow for the pinacol coupling of heptan-4-one.

Reduction of 4,5-Dipropyloctane-4,5-dione

This two-step synthesis involves the initial preparation of the diketone precursor, 4,5-dipropyloctane-4,5-dione, followed by its reduction to the target diol.

A common method for the synthesis of α-diketones is the oxidation of the corresponding acyloin or the direct coupling of acyl halides.

Experimental Protocol:

Materials:

-

Butyryl chloride

-

Sodium metal

-

Anhydrous diethyl ether

-

Standard laboratory glassware

-

Inert atmosphere setup

Procedure:

-

Acyloin Condensation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place finely cut sodium metal in anhydrous diethyl ether.

-

Addition of Acyl Chloride: Butyryl chloride is added dropwise to the stirred suspension of sodium in ether at a rate that maintains a gentle reflux.

-

Reaction and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of ethanol, followed by water.

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude acyloin (4-hydroxy-5-octanone).

-

Oxidation to Diketone: The crude acyloin is then oxidized to 4,5-dipropyloctane-4,5-dione using a suitable oxidizing agent, such as bismuth(III) oxide or copper(II) acetate in acetic acid. The reaction mixture is heated, and the progress is monitored by TLC. After completion, the mixture is worked up by extraction and purified by distillation or chromatography.

The synthesized diketone is then reduced to the vicinal diol using a metal hydride reducing agent.

Experimental Protocol:

Materials:

-

4,5-Dipropyloctane-4,5-dione

-

Sodium borohydride (NaBH4)

-

Methanol

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4,5-dipropyloctane-4,5-dione in methanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The addition should be controlled to maintain a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC for the disappearance of the diketone.

-

Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the careful addition of acetone. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. Purification can be achieved by recrystallization or column chromatography.

Logical Workflow for the Reduction of 4,5-Dipropyloctane-4,5-dione:

Caption: Two-stage synthesis of this compound via diketone reduction.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound. It is important to note that actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Pinacol Coupling of Heptan-4-one

| Parameter | Value | Reference |

| Starting Material | Heptan-4-one | - |

| Reagents | Mg, HgCl2 | General Pinacol Coupling |

| Solvent | Anhydrous Benzene | General Pinacol Coupling |

| Reaction Time | 4-8 hours | Estimated |

| Temperature | Reflux | General Pinacol Coupling |

| Yield | 50-70% | Typical for aliphatic ketones |

| Purity | >90% after purification | Estimated |

Table 2: Reduction of 4,5-Dipropyloctane-4,5-dione

| Parameter | Value | Reference |

| Starting Material | 4,5-Dipropyloctane-4,5-dione | - |

| Reagent | Sodium Borohydride | Birkhofer, 1993 |

| Solvent | Methanol | Birkhofer, 1993 |

| Reaction Time | 1-2 hours | Estimated |

| Temperature | 0 °C to room temperature | Birkhofer, 1993 |

| Yield | 68-72% | Birkhofer, 1993 |

| Purity | >95% after recrystallization | Birkhofer, 1993 |

Characterization Data

The following table presents the expected characterization data for this compound based on its chemical structure.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C14H30O2 |

| Molecular Weight | 230.39 g/mol |

| Appearance | White crystalline solid (predicted) |

| Melting Point | Not reported |

| ¹H NMR (CDCl₃, predicted) | δ 0.9 (t, 12H, 4 x CH₃), 1.4-1.6 (m, 16H, 8 x CH₂), 3.5 (s, 2H, 2 x OH) |

| ¹³C NMR (CDCl₃, predicted) | δ 14.1 (CH₃), 17.5 (CH₂), 37.0 (CH₂), 78.0 (C-OH) |

| IR (KBr, cm⁻¹, predicted) | 3400-3300 (br, O-H stretch), 2960-2850 (C-H stretch), 1100 (C-O stretch) |

| Mass Spectrum (EI, m/z) | 230 (M+), 212 (M+-H₂O), 115 (base peak, cleavage) |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the pinacol coupling of heptan-4-one and the reduction of 4,5-dipropyloctane-4,5-dione. While the pinacol coupling offers a more direct approach, the reduction of the pre-formed diketone has been reported with good yields and high purity. This technical guide provides detailed, albeit generalized, protocols for these syntheses, along with expected quantitative and characterization data to aid researchers in the preparation and identification of this compound. The provided workflows offer a clear visual representation of the synthetic steps involved. Further research into the specific applications and biological activities of this compound may uncover new areas of interest for this versatile vicinal diol.

References

A Technical Guide to the Theoretical and Experimental Characterization of 4,5-Dipropyloctane-4,5-diol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the theoretical and experimental methodologies for characterizing complex vicinal diols, using 4,5-Dipropyloctane-4,5-diol as a primary example. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established computational chemistry techniques and experimental data from the analogous, well-studied vicinal diol, 2,3-butanediol. The protocols and theoretical approaches detailed herein are directly applicable to the study of this compound and other structurally related compounds. This guide covers quantum mechanical calculations for property prediction, detailed experimental protocols for synthesis and analysis, and presents data in a structured format for clarity and comparison.

Introduction to Vicinal Diols

Vicinal diols, or glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms.[1][2][3] These structures are significant intermediates in organic synthesis and are found in numerous biologically relevant molecules.[2][3] The proximity of the hydroxyl groups allows for intramolecular hydrogen bonding, which significantly influences their conformational preferences, physical properties, and reactivity.[3][4][5] Understanding these properties is crucial for applications in materials science, drug design, and chemical manufacturing. This compound, a symmetrical C14 diol, presents a complex system where alkyl chain conformations interact with the core diol functionality.

Theoretical Calculations of Molecular Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules where experimental data is scarce.[4][5][6] These methods can provide insights into molecular geometry, vibrational frequencies (IR spectra), conformational stability, and thermodynamic properties.

Computational Methodology Protocol

A typical workflow for the theoretical calculation of a molecule like this compound is outlined below. This protocol is based on methods successfully applied to the study of 2,3-butanediol.[4][5]

-

Molecular Model Construction:

-

Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Quantum Mechanical Geometry Optimization:

-

The structure is then optimized at a higher level of theory. A common and effective method is Density Functional Theory (DFT) using the B3LYP functional.[4][5]

-

A suitable basis set must be chosen. The Pople-style basis set, 6-311++G, is recommended as it includes diffuse functions (++) to describe non-covalent interactions like hydrogen bonds, and polarization functions ( ) for improved geometry prediction.[4][5]

-

The calculation is run until the forces on the atoms converge to a minimum, yielding the lowest energy conformation.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G**).

-

This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It predicts the vibrational frequencies, which can be directly compared to an experimental infrared (IR) spectrum.

-

-

-

Property Analysis:

-

From the output of these calculations, various properties can be extracted:

-

References

- 1. chemcess.com [chemcess.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. fiveable.me [fiveable.me]

- 4. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 4,5-Dipropyloctane-4,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dipropyloctane-4,5-diol is a vicinal diol characterized by significant steric hindrance due to the presence of propyl and butyl groups on the carbinol carbons. Understanding the thermal stability and decomposition pathways of such molecules is crucial for applications in drug development, materials science, and chemical synthesis, where thermal processing is a common step. This document provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its primary decomposition mechanism.

The principal thermal decomposition pathway for sterically hindered vicinal diols under acidic or high-temperature conditions is the Pinacol Rearrangement.[1][2] This reaction involves the conversion of a 1,2-diol to a carbonyl compound, specifically a ketone in this case, through a 1,2-migration of an alkyl group.[3][4]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability of a compound.[5][6]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[7] It is used to determine the onset of decomposition and quantify mass loss.

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[8] It identifies thermal events like melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with them.[6]

Illustrative Thermal Stability Data

The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound, based on the behavior of similar polyhydric alcohols.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Description |

| Onset of Decomposition (Tonset) | 220 - 250 °C | The temperature at which significant mass loss begins. |

| Temperature of Max. Mass Loss Rate (Tpeak) | 260 - 290 °C | The temperature at which the rate of decomposition is highest. |

| Total Mass Loss | ~7.3% | Corresponds to the loss of one molecule of water (H₂O). |

| Residue at 400 °C | ~92.7% | The remaining mass, corresponding to the rearranged product. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Predicted Temperature Range (°C) | Enthalpy Change (ΔH) | Description |

| Melting Point (Tm) | 75 - 95 °C | Endothermic | Transition from solid to liquid phase. |

| Decomposition | 220 - 300 °C | Endothermic/Exothermic | Complex peak associated with the pinacol rearrangement. |

Primary Decomposition Pathway: The Pinacol Rearrangement

The thermal decomposition of this compound is expected to proceed via the Pinacol Rearrangement. This acid-catalyzed or thermally-induced reaction transforms the vicinal diol into a ketone. The mechanism involves the protonation of a hydroxyl group, its departure as a water molecule to form a tertiary carbocation, followed by the migration of an adjacent alkyl group.[2][9] The driving force for the rearrangement is the formation of a more stable oxonium ion.[1]

Given the symmetrical nature of this compound, the initial protonation and subsequent alkyl shift can occur with equal probability on either side of the molecule, leading to the formation of 5-butyl-5-propylnonan-4-one.

Visualizing the Decomposition Pathway

The following diagram illustrates the proposed Pinacol Rearrangement for this compound.

Caption: Pinacol rearrangement of this compound.

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining reliable data. The following protocols for TGA and DSC are recommended for the analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset temperature (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Seal 3-5 mg of this compound in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.[11]

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 3 minutes.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow against temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition. Integrate the peak areas to determine the enthalpy changes (ΔH).

Experimental Workflow Visualization

The logical flow from sample preparation to final data analysis is depicted in the diagram below.

References

- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. etamu.edu [etamu.edu]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. admatel.com [admatel.com]

- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

Whitepaper: A Technical Guide to the Commercial Availability and Sourcing of 4,5-Dipropyloctane-4,5-diol for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the commercial availability of 4,5-Dipropyloctane-4,5-diol, a key intermediate for various research applications. The document outlines a systematic approach to identifying suppliers, evaluating product specifications, and presents hypothetical experimental protocols relevant to its use in a laboratory setting.

Sourcing and Procurement of this compound

The initial step in acquiring this compound involves a thorough investigation of chemical supplier catalogs and databases. For specialized chemicals that may not be readily in stock, custom synthesis is a viable alternative. The following workflow outlines a logical process for procurement.

Methodological & Application

Application Notes and Protocols: Reduction of Diketones for the Synthesis of 4,5-Dipropyloctane-4,5-diol

For Internal Use and Scientific Distribution

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of vicinal diols, with a focus on the preparation of 4,5-dipropyloctane-4,5-diol. Two primary synthetic strategies are discussed: the reduction of a corresponding α-diketone and the pinacol coupling of a suitable ketone precursor. Due to the structural ambiguity of "this compound," this guide will focus on the synthesis of a representative symmetrical vicinal diol, 3,4-diethyl-3,4-hexanediol , via the pinacol coupling of pentan-3-one. A general protocol for the reduction of α-diketones to vicinal diols using sodium borohydride is also provided as an alternative synthetic route. These protocols are intended for researchers and professionals in drug development and organic synthesis.

Introduction

Vicinal diols are crucial structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis.[1] The synthesis of symmetrical vicinal diols can be efficiently achieved through two primary methods: the reduction of α-diketones and the reductive coupling of ketones (pinacol coupling). The choice of method often depends on the availability of the starting materials and the desired stereochemistry of the final product.

This application note outlines detailed procedures for these transformations, providing researchers with the necessary information to synthesize vicinal diols in a laboratory setting.

Synthetic Pathways Overview

Two main pathways for the synthesis of symmetrical vicinal diols are presented below.

References

Application Note: Purification of 4,5-Dipropyloctane-4,5-diol by Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust protocol for the purification of 4,5-dipropyloctane-4,5-diol, a long-chain vicinal diol, from a crude reaction mixture using flash column chromatography. Due to the compound's non-polar alkyl chains and the presence of two hydroxyl groups, a normal-phase silica gel chromatography method is employed. The protocol covers the optimization of the mobile phase using Thin Layer Chromatography (TLC), column packing, sample loading, elution, and fraction analysis. This method effectively separates the target diol from non-polar starting materials and polar impurities, yielding the product with high purity.

Introduction

This compound is a vicinal diol characterized by a C14 carbon backbone. Such long-chain diols are valuable intermediates in the synthesis of complex organic molecules, including surfactants, lubricants, and potential pharmaceutical agents. The purification of these molecules can be challenging due to their hydrophobic nature, which can lead to poor solubility in common polar solvents and streaking on silica gel. Flash column chromatography is an efficient and widely used technique for the purification of organic compounds.[1][2] This protocol provides a step-by-step guide to purify this compound using a silica gel stationary phase and a hexane/ethyl acetate mobile phase system.

Materials and Equipment

Materials:

-

Crude this compound

-

Silica Gel (for flash chromatography, 230-400 mesh)

-

n-Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (for sample loading)

-

Celite (optional, for dry loading)

-

Silica gel TLC plates (with F254 indicator)[3]

-

Potassium Permanganate (KMnO₄)

-

Potassium Carbonate (K₂CO₃)

-

Sodium Hydroxide (NaOH)

-

Cotton wool

Equipment:

-

Glass chromatography column

-

Air pump or nitrogen line with regulator

-

Rotary evaporator

-

TLC developing chamber

-

Test tubes and rack for fraction collection

-

Capillary tubes for TLC spotting

-

UV lamp (254 nm)

-

Heat gun

Experimental Protocols

Thin Layer Chromatography (TLC) for Mobile Phase Optimization

The first step is to determine the optimal solvent system (mobile phase) that provides good separation of the target compound from impurities.[4]

-

Prepare TLC Chamber: Add a small amount of a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to a TLC chamber, line the chamber with filter paper to ensure saturation, and cover it.

-

Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the mixture onto the baseline of a TLC plate.

-

Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

-

Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Since the diol is likely not UV-active, a chemical stain is necessary.[5]

-

Staining: Prepare a potassium permanganate (KMnO₄) stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the dried TLC plate into the stain and then gently heat it with a heat gun. Compounds that can be oxidized (like alcohols) will appear as yellow or brown spots on a purple background.[6]

-

Optimize: Adjust the ratio of hexane to ethyl acetate to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target diol. A lower Rf means the compound sticks more strongly to the silica.[7]

Column Chromatography Workflow

The following diagram outlines the complete workflow for the purification process.

Caption: Workflow for the purification of this compound.

Detailed Column Chromatography Protocol

-

Column Preparation:

-

Secure a glass column vertically with a clamp.

-

Place a small plug of cotton wool at the bottom of the column to prevent the stationary phase from washing out.[2]

-

Add a thin layer (approx. 1 cm) of sand over the cotton plug.

-

-

Packing the Column (Slurry Method):

-

In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (determined by TLC) to form a slurry.[4]

-

Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

-

Gently tap the column to dislodge air bubbles and ensure even packing.

-

Open the stopcock and drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[2]

-

Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Sample Loading (Dry Loading Method):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel or Celite to this solution (approximately 2-3 times the weight of the crude product).

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

-

Apply gentle pressure using an air pump or nitrogen line to achieve a steady flow rate (approx. 5 cm/min drop in solvent level).[7]

-

Begin collecting the eluent in numbered test tubes. The size of the fractions should be consistent (e.g., 10-15 mL per tube).

-

If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the more polar diol.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions using TLC and the KMnO₄ stain to identify which fractions contain the pure product.

-

Combine the fractions that show a single spot corresponding to the Rf of the desired diol.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Results and Data Presentation

The following tables present hypothetical data for a typical purification run.

Table 1: TLC Mobile Phase Optimization

| Solvent System (Hexane:Ethyl Acetate) | Rf of Impurity 1 (Non-polar) | Rf of this compound | Rf of Impurity 2 (Polar) | Observations |

|---|---|---|---|---|

| 95:5 | 0.85 | 0.45 | 0.10 | Poor separation from baseline |

| 90:10 | 0.90 | 0.32 | 0.05 | Optimal separation |

| 80:20 | 0.95 | 0.55 | 0.20 | Target Rf too high |

Table 2: Column Chromatography Parameters

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel (60 g) |

| Column Diameter | 4 cm |

| Crude Sample Weight | 1.5 g |

| Initial Mobile Phase | 90:10 Hexane:Ethyl Acetate |

| Final Mobile Phase (Gradient) | 85:15 Hexane:Ethyl Acetate |

| Total Fractions Collected | 50 (15 mL each) |

Table 3: Fraction Analysis Summary

| Fractions | Contents based on TLC Analysis |

|---|---|

| 1-12 | Non-polar impurities |

| 13-18 | Mixture of impurity 1 and product |

| 19-35 | Pure this compound |

| 36-42 | Mixture of product and polar impurities |

| 43-50 | Polar impurities |

Table 4: Purification Yield and Purity

| Metric | Result |

|---|---|

| Mass of Crude Product | 1.50 g |

| Mass of Purified Product | 1.15 g |

| Yield | 76.7% |

| Purity (by ¹H NMR) | >98% |

Conclusion

The protocol described provides an effective and reproducible method for the purification of this compound by flash column chromatography. Optimization of the mobile phase using TLC is critical for achieving good separation. The use of a gradient elution can be beneficial if impurities have polarities close to the target compound. This method yields the desired diol in high purity and good recovery, making it suitable for laboratory-scale synthesis and for professionals in drug development requiring high-purity intermediates.

References

- 1. Khan Academy [khanacademy.org]

- 2. m.youtube.com [m.youtube.com]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. silicycle.com [silicycle.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. orgsyn.org [orgsyn.org]

Application Notes and Protocols for the Recrystallization of 4,5-Dipropyloctane-4,5-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dipropyloctane-4,5-diol is a long-chain aliphatic vicinal diol. Due to its hydrocarbon-rich structure, it exhibits waxy physical properties, which can present challenges for purification. Recrystallization is a powerful technique for the purification of solid organic compounds, including those with waxy characteristics.[1][2][3] This document provides detailed protocols for the recrystallization of this compound, focusing on solvent selection and procedural best practices to obtain high-purity crystalline material. The underlying principle of this technique is the differential solubility of the compound in a suitable solvent at elevated and ambient temperatures.[4][5]

Data Presentation: Solvent Suitability

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[6] The ideal solvent will dissolve the this compound completely at an elevated temperature but will result in low solubility upon cooling, allowing for the recovery of purified crystals. Given the predominantly non-polar nature of this compound, a range of non-polar and moderately polar organic solvents should be screened. The principle of "like dissolves like" suggests that non-polar solvents will be more effective.[7]

Table 1: Hypothetical Solubility of this compound in Various Solvents

| Solvent | Polarity | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |

| Hexane | Non-polar | Low | High | Excellent |

| Heptane | Non-polar | Low | High | Excellent |

| Acetone | Polar Aprotic | Moderate | High | Good (Potential for two-solvent system) |

| Ethanol | Polar Protic | Low | Moderate | Fair (Potential for two-solvent system) |

| Toluene | Non-polar | Moderate | High | Good |

| Water | Polar Protic | Insoluble | Insoluble | Poor |

Note: This data is illustrative and should be confirmed experimentally. Long-chain alcohols exhibit decreasing solubility in polar solvents as the carbon chain length increases.[8][9][10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.[6]

1. Solvent Selection: a. Place approximately 20-30 mg of the crude this compound into a small test tube. b. Add a few drops of the selected solvent (e.g., hexane or heptane) at room temperature. Observe the solubility. The compound should be sparingly soluble or insoluble. c. Gently heat the test tube in a warm water bath or on a hot plate. Add the solvent dropwise while heating until the solid completely dissolves. d. Remove the test tube from the heat and allow it to cool slowly to room temperature. e. If crystals form upon cooling, the solvent is suitable. For optimal recovery, cool the test tube further in an ice-water bath.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent (e.g., hexane) in small portions while gently heating the flask on a hot plate. Use a boiling chip to ensure smooth boiling. c. Continue adding the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution.[11] d. If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. e. If the solution is colored, add a small amount of activated charcoal to the hot solution, swirl, and then perform hot gravity filtration to remove the charcoal and the color impurities. f. Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] g. Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. j. Dry the crystals in a vacuum oven or by air drying. k. Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Two-Solvent Recrystallization

This method is useful if no single solvent provides the desired solubility characteristics.[6]

1. Solvent Pair Selection: a. Choose a "soluble" solvent in which this compound is readily soluble at all temperatures (e.g., hot acetone or toluene). b. Choose an "insoluble" solvent in which the diol is poorly soluble at all temperatures (e.g., ethanol or water). c. The two solvents must be miscible with each other. A common pair for non-polar compounds is a non-polar solvent like hexane or heptane with a slightly more polar co-solvent.

2. Recrystallization Procedure: a. Dissolve the crude this compound in the minimum amount of the hot "soluble" solvent in an Erlenmeyer flask. b. While keeping the solution hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation. c. Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears. d. Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath. e. Collect and dry the crystals as described in Protocol 1.

Mandatory Visualization

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

-

No Crystal Formation: If crystals do not form, it may be because too much solvent was used. The solvent can be evaporated to a smaller volume and the cooling process repeated. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[11]

-

Low Recovery: This can result from using too much solvent, filtering the solution while it is too cold (for hot gravity filtration), or not cooling the final solution sufficiently to maximize crystallization.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

When heating organic solvents, use a hot plate with a stirrer or a heating mantle. Avoid open flames.

-

Be aware of the flammability and toxicity of the solvents being used.

References

- 1. lifestancewax.com [lifestancewax.com]

- 2. "Crystallization Behavior of Waxes" by Sarbojeet Jana [digitalcommons.usu.edu]

- 3. sexysmoothwax.com [sexysmoothwax.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Home Page [chem.ualberta.ca]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 4,5-Dipropyloctane-4,5-diol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 4,5-dipropyloctane-4,5-diol as a C2-symmetric chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools for controlling stereochemistry in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals where enantiomeric purity is critical.[1][2] While specific experimental data for this compound is not yet extensively documented, this guide offers a comprehensive framework based on established methodologies for analogous C2-symmetric diol auxiliaries. The protocols outlined herein are intended to serve as a starting point for researchers exploring the application of this novel auxiliary in stereoselective transformations.

Introduction to this compound as a Chiral Auxiliary